6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 297.23 g/mol. This compound features a dihydropyridine core, characterized by a methyl group and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties. The presence of both keto and carboxylic acid functional groups enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and related fields .
The chemical reactivity of 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid can be attributed to its functional groups:
These reactions highlight the compound's potential utility in synthesizing more complex molecules for pharmaceutical applications.
Further studies are required to elucidate the specific biological effects of this compound.
Several synthetic approaches can be employed to prepare 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid:
These methods highlight the versatility in synthesizing this compound from readily available starting materials.
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid holds potential applications in various fields:
Several compounds share structural similarities with 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Notable Activities |
---|---|---|
5-Iodo-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid | Contains iodine substitution | Potentially enhanced biological activity due to halogen effects |
6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine | Lacks carboxylic acid group | May exhibit different reactivity patterns |
2-Oxo-6-phenyldihydropyridine | Different phenyl substitution | Known for various pharmacological activities |
The presence of both trifluoromethyl and carboxylic acid groups in 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid distinguishes it from these compounds, potentially enhancing its reactivity and biological profile.